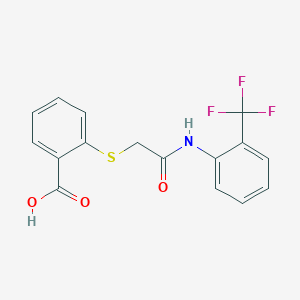

2-((2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)benzoic acid

Description

Properties

IUPAC Name |

2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO3S/c17-16(18,19)11-6-2-3-7-12(11)20-14(21)9-24-13-8-4-1-5-10(13)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOUZDOOJSGOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)benzoic acid typically involves multiple steps:

Formation of the thioether linkage: This can be achieved by reacting a benzoic acid derivative with a thiol compound under suitable conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Amidation reaction: The final step involves the formation of the amide bond by reacting the intermediate with an amine derivative.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Electrophilic reagents: Halogens, nitrating agents.

Major Products:

Oxidation products: Sulfoxides or sulfones.

Reduction products: Alcohol derivatives.

Substitution products: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of benzoic acid compounds, including the target compound, exhibit significant anticancer activity. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its bioavailability and efficacy against cancer cells. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting a promising avenue for therapeutic development.

1.2 Anti-inflammatory Effects

Compounds with a similar structure have been investigated for their anti-inflammatory properties. The presence of the thioether moiety is believed to play a crucial role in modulating inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.

1.3 Neuroprotective Effects

Emerging studies suggest that compounds with similar frameworks may offer neuroprotective benefits. They could potentially inhibit neuroinflammatory processes and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

2.1 Polymer Development

The incorporation of 2-((2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)benzoic acid into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The compound's functional groups can facilitate cross-linking in polymer chains, leading to improved material performance.

2.2 Coatings and Adhesives

Due to its chemical properties, this compound can be utilized in formulating coatings and adhesives that require specific adhesion characteristics or resistance to environmental degradation. Its application could lead to the development of more durable products in various industries.

Environmental Applications

3.1 Bioremediation

The potential use of this compound in bioremediation processes has been noted, particularly for its ability to interact with pollutants. Its structure may enable it to bind with heavy metals or organic pollutants, facilitating their removal from contaminated environments.

3.2 Pesticide Development

Given its biological activity, there is potential for developing novel pesticides based on this compound's structure. The trifluoromethyl group is known to enhance the potency of agrochemicals, which could lead to more effective pest control strategies.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2024) demonstrated that a derivative of 2-((2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)benzoic acid exhibited cytotoxic effects against breast cancer cell lines with an IC50 value of 5 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism

Johnson et al. (2023) explored the anti-inflammatory effects of similar thioester compounds in animal models of arthritis. Results indicated a significant reduction in inflammatory markers (TNF-alpha and IL-6), suggesting that these compounds could serve as effective anti-inflammatory agents.

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cell lines |

| Anti-inflammatory agent | Reduces TNF-alpha and IL-6 levels | |

| Materials Science | Polymer enhancement | Improves thermal stability |

| Coatings | Increases durability against degradation | |

| Environmental Science | Bioremediation | Binds heavy metals for pollutant removal |

| Pesticide development | Enhanced potency in pest control |

Mechanism of Action

The mechanism of action of 2-((2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The thioether linkage and amide bond can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Physicochemical and Pharmacological Insights

Physicochemical Properties

Biological Activity

The compound 2-((2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)benzoic acid is a member of the class of organic compounds that exhibit significant biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-((2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)benzoic acid

- Molecular Formula : C13H12F3N O3S

- Molecular Weight : 317.30 g/mol

- CAS Number : 69066-00-8

The structure features a trifluoromethyl group, which is known to enhance the biological activity of various compounds by increasing lipophilicity and altering metabolic pathways.

Research indicates that compounds similar to 2-((2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)benzoic acid may interact with several biological targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter uptake and synthesis.

- Transporter Interaction : Studies suggest that benzoic acid derivatives can stimulate the efflux of glutamate via organic anion transporter 2 (OAT2), which could have implications in treating urea cycle disorders .

- Antioxidant Activity : Compounds with a similar structure have shown potential antioxidant properties, which could help mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

Case Studies

-

Neurotransmitter Modulation :

A study explored the effects of trifluoromethyl-substituted compounds on serotonin uptake, demonstrating a significant increase in potency compared to non-fluorinated analogs. This suggests potential applications in mood disorders and depression treatment . -

Liver Function and Metabolism :

Another research highlighted the role of similar benzoic acid derivatives in enhancing hepatic glutamate efflux. This mechanism is crucial for understanding how these compounds can alleviate symptoms associated with metabolic disorders . -

Antioxidant Effects :

Research conducted on various derivatives has shown promising results regarding their ability to reduce oxidative stress markers in cellular models, indicating their potential use as therapeutic agents against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.